![molecular formula C22H22O4 B133946 [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol CAS No. 100434-10-4](/img/structure/B133946.png)
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol
Overview
Description
“[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol” is a chemical compound with the molecular formula C22H22O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol” consists of a phenyl ring substituted at the 3 and 4 positions with benzyloxy groups and an ethanediol group .Physical And Chemical Properties Analysis
“[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol” has a molecular weight of 350.41 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications
Anticancer Activity
Overview: 3,4-Bis(benzyloxy)phenyl-1,2-ethanediol has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives and evaluated their efficacy against various cancer cell lines.
Key Findings:- Some conjugates derived from this compound have demonstrated tubulin polymerization inhibitory activity, which is crucial for disrupting cancer cell division .
- Compound 5o, in particular, exhibited excellent cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, while sparing normal cells .
- In silico predictions suggest that many of these conjugates possess drug-like properties, making them promising candidates for further development .
EGFR Kinase Inhibition
Overview: 3,4-Bis(benzyloxy)phenyl-1,2-ethanediol derivatives have been explored for their ability to inhibit epidermal growth factor receptor (EGFR) kinase, a key player in cancer signaling pathways.
Notable Compound:- Compound 6f stands out, inhibiting EGFR kinase at a concentration of 2.05 µM. It also showed potent antiproliferative effects against A549 lung cancer cells (IC50 = 5.6 µM) and induced apoptosis .
Building Block in Drug Synthesis
Overview: In pharmaceutical research, this compound serves as a crucial building block for synthesizing innovative drug candidates.
Significance:- Its unique structural features and chemical properties allow researchers to explore new therapeutic avenues, potentially addressing a wide range of health conditions .
Phosphine Oxide Synthesis
Overview: Researchers have utilized 3,4-Bis(benzyloxy)phenyl-1,2-ethanediol in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide.
Application:Future Directions
The future directions for the use of “[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol” are not clear from the available information. It is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting that it may have potential applications in research and development.
Mechanism of Action
Target of Action
A similar compound has been reported to inhibit egfr kinase , which plays a crucial role in cell growth and proliferation.
Mode of Action
Based on its structural similarity to compounds that inhibit egfr kinase , it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its activity and leading to changes in cellular processes.
Pharmacokinetics
Its solubility in common organic solvents suggests that it may have good bioavailability.
Result of Action
If it acts as an egfr kinase inhibitor, it could potentially lead to the inhibition of cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol. For instance, its stability could be affected by exposure to air and moisture . Furthermore, its efficacy could be influenced by the pH and temperature of its environment.
properties
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPSTLDQFNUXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553931 | |
Record name | 1-[3,4-Bis(benzyloxy)phenyl]ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol | |
CAS RN |
100434-10-4 | |
Record name | 1-[3,4-Bis(benzyloxy)phenyl]ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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